

# A Comparative Guide to Inter-Laboratory Analysis of Sterigmatocystin

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Compound of Interest		
Compound Name:	Sterigmatocystine	
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This guide provides an objective comparison of analytical methodologies for the determination of sterigmatocystin (STE), a mycotoxin that is a precursor to aflatoxins and a possible human carcinogen.[1][2] The presence of STE in various foodstuffs like cereals, spices, cheese, and nuts poses a significant food safety challenge, necessitating robust and reliable analytical methods for its detection and quantification.[1][2] This document summarizes quantitative data from various studies, details experimental protocols, and presents visual workflows to aid in the selection and implementation of appropriate analytical techniques.

### Data Presentation: A Comparative Overview of Analytical Performance

The performance of different analytical methods for sterigmatocystin determination, primarily focusing on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is summarized below. Key performance indicators such as Limit of Quantification (LOQ) and recovery rates are presented to offer a clear comparison.



Food Matrix	Extractio n Method	Clean-up Method	Analytical Method	LOQ (µg/kg)	Recovery (%)	Referenc e
Rice and Sorghum	Acetonitrile /water extraction		LC-MS/MS	0.5 - 2.0	70-110	[3]
Cheese	Liquid extraction	Immunoaffi nity column (IAC)	LC-MS/MS	1.0	Not Specified	
Wheat Grains	Acetonitrile /water/form ic acid extraction		LC-MS/MS	< 0.5	> 97	
Feed	Solid-liquid extraction	Dilute-and- shoot	LC-MS/MS	1.0	98	
Various Feed	In-house methods	Various	LC-MS/MS	Not Specified	Not Specified	

### **Experimental Protocols**

Detailed methodologies are crucial for replicating and validating analytical results. Below are protocols for key experiments in sterigmatocystin analysis.

# LC-MS/MS Method for Aflatoxins and Sterigmatocystin in White Rice and Sorghum

- Extraction: Samples are extracted with a suitable solvent mixture.
- Instrumental Analysis:
  - Chromatography: A liquid chromatography system is used for separation.
  - Mass Spectrometry: A tandem mass spectrometer is employed for detection and quantification.





• Ionization: Electrospray ionization in the positive mode is utilized.

# Simultaneous Analysis of Aflatoxin M1, Aflatoxicol, and Sterigmatocystin in Cheese by LC-MS/MS

- Extraction: A simple liquid extraction is performed on the cheese samples.
- Clean-up: An immunoaffinity column (IAC) is used for purification of the extract.
- Instrumental Analysis:
  - LC-MS/MS System: A Waters XEVO TQ-S™ triple quadrupole instrument with a Waters Acquity UPLC® system.
  - Ionization: Electrospray ionization (ESI) in positive mode.
  - Column: Waters Acquity UPLC® HSS T3, 1.8 μm (2.1 × 100 mm).
  - Mobile Phases: (A) 1 mM ammonium acetate in water and (B) acetonitrile.
  - o Gradient: 1 min isocratic at 90% A, then a 5 min gradient from 90% A to 100% B.

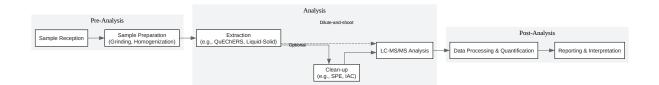
## Determination of Sterigmatocystin in Grains by HPLC-MS/MS

- Extraction: A sensitive LC-electrospray positive ionization (ESI+) MS/MS method was developed for determining sterigmatocystin in grains.
- Validation: The method was validated for wheat grains, demonstrating high recovery.

### **Mandatory Visualizations**

The following diagrams illustrate common workflows and logical relationships in the analysis of sterigmatocystin.

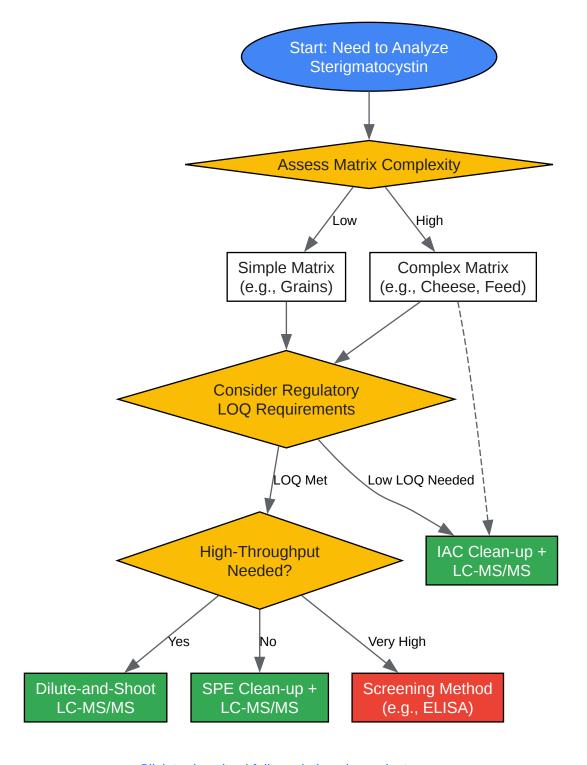




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Caption: General workflow for sterigmatocystin analysis in a laboratory.





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Caption: Decision tree for selecting a sterigmatocystin analysis method.



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### References

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